1-(Furan-2-yl)-2-methylpropan-1-one
Overview
Description
1-(Furan-2-yl)-2-methylpropan-1-one is an organic compound belonging to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a 2-methylpropan-1-one moiety
Mechanism of Action
Target of Action
1-(Furan-2-yl)-2-methylpropan-1-one is a compound that has been studied for its potential use in the production of pharmaceutical medicines and natural products .
Mode of Action
The compound’s mode of action involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst . This process results in the production of (S)-1-(furan-2-yl)propan-1-ol, also known as (S)-2 . The conversion rate is over 99%, with an enantiomeric excess (ee) of over 99% .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of pyranone, which can be used in the creation of various pharmaceuticals and natural products . The compound is also involved in the asymmetric bioreduction process, which is a key step in the synthesis of (S)-2 .
Pharmacokinetics
The compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound has certain properties that allow it to be effectively analyzed and potentially absorbed, distributed, metabolized, and excreted in the body.
Result of Action
The result of the action of this compound is the production of (S)-2 . This compound can be used in the synthesis of pyranone, which in turn can be used in the creation of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that the compound has significant potential in the field of pharmaceuticals and natural product synthesis.
Action Environment
The action environment of this compound involves the use of the Lactobacillus paracasei BD101 biocatalyst . This biocatalyst is obtained from boza, a grain-based fermented beverage The use of this biocatalyst suggests that the compound’s action, efficacy, and stability may be influenced by factors related to the fermentation process and the specific properties of the biocatalyst
Biochemical Analysis
Biochemical Properties
1-(Furan-2-yl)-2-methylpropan-1-one is involved in several biochemical reactions. It has been found to undergo asymmetric bioreduction using the Lactobacillus paracasei BD101 biocatalyst . This reaction is significant as it leads to the production of (S)-1-(furan-2-yl)propan-1-ol, a compound used in the synthesis of various pharmaceutical medicines and natural products .
Cellular Effects
The cellular effects of this compound are not fully understood due to limited research. Related furan derivatives have been shown to exhibit various cellular effects. For instance, Flazin, a furan derivative, has been found to inhibit the proliferation of HL-60 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study involving the bioreduction of this compound, it was found that over 50 hours, 8.37g of this compound was entirely transformed into (S)-1-(furan-2-yl)propan-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of furan with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Comparison with Similar Compounds
Furfural: A furan derivative used as a platform chemical for various applications.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial importance.
2-Acetylfuran: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness: 1-(Furan-2-yl)-2-methylpropan-1-one is unique due to its specific combination of the furan ring and the 2-methylpropan-1-one moiety
Properties
IUPAC Name |
1-(furan-2-yl)-2-methylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLUERCHTWGDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282684 | |
Record name | 1-(furan-2-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-53-1 | |
Record name | 1-(2-Furanyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 27358 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC27358 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(furan-2-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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